N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHOXYBENZAMIDE
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Overview
Description
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorophenylmethyl group and a benzamide moiety with methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Chlorophenylmethyl Group: The pyrazole ring is then alkylated with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the coupling of the substituted pyrazole with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-yl}-3,5-dimethoxybenzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,4-dimethoxybenzamide: Similar structure but with different positions of methoxy groups on the benzamide moiety.
Uniqueness
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenylmethyl group and the 3,5-dimethoxybenzamide moiety provides a distinct combination of electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-17-7-14(8-18(9-17)26-2)19(24)22-16-10-21-23(12-16)11-13-3-5-15(20)6-4-13/h3-10,12H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOOKBWPLAPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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